molecular formula C19H17NO4 B13436255 Yukocitrine

Yukocitrine

Cat. No.: B13436255
M. Wt: 323.3 g/mol
InChI Key: NNIKUZXYORWVJA-UHFFFAOYSA-N
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Description

Yukocitrine is an alkaloid compound found in the root bark of Citrus junos (yuzu) and other related species such as Citrus yuko and Atalantia monophylla

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yukocitrine involves several steps, starting with the extraction of the compound from natural sources. The primary synthetic route includes the isolation of the alkaloid from the root bark of Citrus junos using solvent extraction methods. The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Citrus junos. The process includes harvesting the root bark, drying it, and then using solvents such as ethanol or methanol to extract the alkaloid. The extract is then subjected to purification processes to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Yukocitrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its biological activities, including antioxidant and antibacterial properties.

    Medicine: Studied for its potential anti-leishmanial activity, showing promising results in vitro.

Mechanism of Action

The mechanism of action of Yukocitrine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, its anti-leishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .

Comparison with Similar Compounds

Yukocitrine is compared with other similar alkaloid compounds such as:

  • 5-Hydroxynoracronycine
  • Cycloatalaphylline-A
  • Citrrusinine-I
  • Buxifoliadine-E
  • Junosine

Uniqueness

This compound stands out due to its unique chemical structure and specific biological activities. Its ability to inhibit certain enzymes and pathways makes it a valuable compound for further research and potential therapeutic applications .

Conclusion

This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

5,10-dihydroxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one

InChI

InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-12-15(17(10)22)18(23)11-5-4-6-13(21)16(11)20(12)3/h4-9,21-22H,1-3H3

InChI Key

NNIKUZXYORWVJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=CC=C4)O)C

Origin of Product

United States

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